(r)-a-(Fmoc-amino)cyclobutaneacetic acid
Overview
Description
®-α-(Fmoc-amino)cyclobutaneacetic acid: is a specialized organic compound used primarily in the field of peptide synthesis. The compound features a cyclobutane ring, which is a four-membered carbon ring, and an Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the amino group. This structure makes it a valuable building block in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-α-(Fmoc-amino)cyclobutaneacetic acid typically involves several steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react to form the four-membered ring.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor molecule.
Attachment of the Fmoc Group: The Fmoc group is attached using Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amino group during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of ®-α-(Fmoc-amino)cyclobutaneacetic acid is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the cyclobutane ring or the side chains.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclobutane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Bases and Acids: For facilitating substitution reactions, common bases include sodium hydroxide and potassium carbonate, while acids like hydrochloric acid or sulfuric acid are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-α-(Fmoc-amino)cyclobutaneacetic acid is used as a building block for synthesizing complex organic molecules, particularly peptides. Its unique structure allows for the creation of constrained peptides, which can have enhanced stability and bioactivity.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The constrained structure of the cyclobutane ring can mimic certain protein conformations, making it useful in structural biology.
Medicine
In medicinal chemistry, ®-α-(Fmoc-amino)cyclobutaneacetic acid is explored for developing new therapeutic agents. Its ability to form stable peptides makes it a candidate for drug development, particularly in targeting diseases where peptide-based drugs are effective.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and other bioactive molecules. Its stability and reactivity make it a valuable component in the production of high-purity pharmaceuticals.
Mechanism of Action
The mechanism by which ®-α-(Fmoc-amino)cyclobutaneacetic acid exerts its effects is primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-α-(Fmoc-amino)cyclobutaneacetic acid: The enantiomer of the compound, which has different stereochemistry.
Fmoc-protected amino acids: Such as Fmoc-phenylalanine or Fmoc-lysine, which are commonly used in peptide synthesis.
Cyclobutane-containing amino acids: Other amino acids with a cyclobutane ring, which may have similar but distinct properties.
Uniqueness
What sets ®-α-(Fmoc-amino)cyclobutaneacetic acid apart is its specific stereochemistry and the presence of the cyclobutane ring. This unique structure imparts specific conformational constraints, making it particularly useful in the synthesis of peptides that require a defined three-dimensional shape for biological activity.
Properties
IUPAC Name |
(2R)-2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUWFPQLXODBP-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153444 | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923012-41-3 | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923012-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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